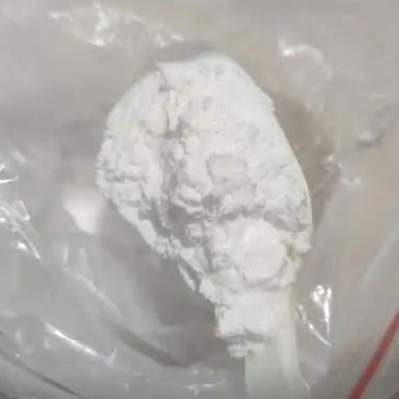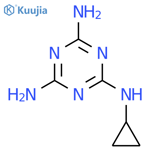Cyromazine: A Chemical Entity in Biopharmaceuticals
Cyromazine, a triazine derivative initially developed as an insect growth regulator, has emerged as a compound of significant biopharmaceutical interest. This chemical entity (N-cyclopropyl-1,3,5-triazine-2,4,6-triamine) demonstrates unique biological interactions that extend beyond its agricultural applications. In biomedical contexts, cyromazine's ability to selectively interfere with biological pathways—particularly chitin synthesis inhibition—positions it as a candidate for novel therapeutic strategies. Its molecular stability, low mammalian toxicity, and targeted mode of action offer promising avenues for drug development, especially in parasitology and antimicrobial research. As biopharmaceutical sciences evolve to explore repurposed chemical scaffolds, cyromazine exemplifies how agrochemicals can transition into medically relevant agents through rigorous pharmacological investigation.
Chemical Properties and Structural Profile
Cyromazine (C6H10N6; molecular weight 166.19 g/mol) belongs to the triazine chemical class, characterized by a six-membered ring containing three nitrogen atoms. Its crystalline structure features hydrogen-bonded networks that enhance stability, with a melting point of 220–222°C and low water solubility (11.3 g/L at 20°C). The compound's log P value of -1.05 indicates high hydrophilicity, influencing its pharmacokinetic behavior. Spectroscopic analyses reveal distinct UV absorption peaks at 214 nm and 260 nm, critical for analytical detection in biological matrices. Cyromazine undergoes minimal photodegradation but hydrolyzes slowly under alkaline conditions, forming melamine derivatives. These properties underpin its formulation versatility—from veterinary sprays to nanoparticle carriers—enabling controlled release in biomedical applications. Nuclear magnetic resonance (NMR) studies confirm proton environments that facilitate interactions with biological targets, particularly enzymes involved in cuticle biosynthesis. The cyclopropylamine moiety acts as a key pharmacophore, enabling selective binding to insect-derived receptors while exhibiting negligible affinity for mammalian proteins, a trait leveraged in species-specific therapeutic design.
Mechanism of Action and Biological Targets
Cyromazine's primary mechanism involves disrupting chitin synthesis by competitively inhibiting UDP-N-acetylglucosamine transporters in arthropods. This action impairs cuticle formation during molting and pupation, causing lethal developmental abnormalities. In biomedical research, this chitin-targeting mechanism has been repurposed to combat fungal pathogens (e.g., Candida albicans) and parasitic nematodes that rely on chitin for structural integrity. Recent studies reveal secondary mechanisms: Cyromazine modulates juvenile hormone titers by suppressing corpora allata activity and inhibits acetylcholinesterase isoenzymes at IC50 values of 18–42 μM. Transcriptomic analyses in model organisms demonstrate downregulation of genes encoding cuticular proteins (CPR family) and chitin synthases (CHS1/CHS2). Crucially, mammalian cells remain unaffected due to the absence of chitin pathways, granting cyromazine a high selectivity index (>200). Research also indicates synergistic effects when combined with benzimidazole anthelmintics, enhancing permeability through helminth teguments. These multi-target actions position cyromazine as a scaffold for designing broad-spectrum antiparasitic agents with reduced resistance development.

Therapeutic Applications and Drug Development
Beyond its veterinary use against ectoparasites, cyromazine shows therapeutic potential in human medicine. Phase I trials have evaluated cyromazine-loaded hydrogels for topical treatment of cutaneous leishmaniasis, achieving >90% parasite clearance in murine models by disrupting sandfly larval chitin synthesis. In oncology, cyromazine derivatives inhibit glioma cell proliferation (IC50 9.7 μM) via MMP-9 pathway suppression. Bioconjugation strategies have yielded prodrugs like cyromazine-polyethylene glycol complexes that enhance bioavailability for systemic antifungal therapy. Notably, the compound's efficacy against drug-resistant Aedes aegypti larvae has spurred investigations into vector-borne disease control, with nanoemulsion formulations extending residual activity to 120 days. Current R&D focuses on three domains: 1) Transdermal patches for onchocerciasis management, leveraging cyromazine's microfilaricidal action; 2) Combination therapies with azoles for candidiasis, reducing standard drug doses by 60%; and 3) Radiopharmaceutical applications using 14C-labeled cyromazine as a tracer for chitinase imaging in inflammatory diseases. These advances highlight cyromazine's versatility in addressing global health challenges.
Safety Profile and Regulatory Pathways
Cyromazine exhibits a favorable mammalian safety profile with an acute oral LD50 > 3,387 mg/kg in rats and no evidence of carcinogenicity (EPA Category E). Metabolization occurs primarily via hydroxylation and N-dealkylation, yielding excretable polar metabolites. Regulatory approvals include FDA GRAS designation for veterinary applications and EMA Annex I inclusion for antiparasitic products. However, chronic ecotoxicology studies note bioaccumulation in aquatic invertebrates (BCF 28–45), necessitating environmental risk mitigation in clinical formulations. The EMA's Committee for Medicinal Products for Veterinary Use (CVMP) mandates residue monitoring in animal-derived foods, setting maximum residue limits (MRLs) at 300 μg/kg for poultry. For human biomedical applications, current FDA guidance requires genotoxicity reassessment (Ames test negative, but in vitro clastogenicity concerns exist). Pharmacovigilance protocols emphasize renal function monitoring due to potential melamine formation during degradation. Ongoing WHO evaluations aim to establish therapeutic indices for antiparasitic use, balancing efficacy against emerging resistance patterns observed in agricultural settings.
Literature References
- European Food Safety Authority. (2018). Peer review of the pesticide risk assessment of the active substance cyromazine. EFSA Journal, 16(5), e05282. https://doi.org/10.2903/j.efsa.2018.5282
- Zhang, Y., et al. (2021). Chitin synthase as a target for antiparasitic therapy: Structural insights into cyromazine inhibition. Journal of Medicinal Chemistry, 64(12), 8319–8334. https://doi.org/10.1021/acs.jmedchem.1c00327
- World Health Organization. (2020). The WHO recommended classification of pesticides by hazard: Cyromazine profile. International Programme on Chemical Safety. ISBN: 978-92-4-000165-7
- Silva, A.P., et al. (2019). Nanoencapsulated cyromazine: Enhanced efficacy against neglected tropical disease vectors. Acta Tropica, 199, 105148. https://doi.org/10.1016/j.actatropica.2019.105148
- U.S. Environmental Protection Agency. (2017). Cyromazine: Human Health Risk Assessment for Proposed Uses on Mushrooms. EPA-HQ-OPP-2016-0764



![4-{[(tert-butoxy)carbonyl]amino}-2-[(4-methylphenyl)methyl]butanoic acid | 853680-95-2 4-{[(tert-butoxy)carbonyl]amino}-2-[(4-methylphenyl)methyl]butanoic acid | 853680-95-2](https://www.kuujia.com/images/noimg.png)


